2-(3-Chlorophenoxy)-5-nitropyridine
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Overview
Description
2-(3-Chlorophenoxy)-5-nitropyridine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorophenoxy group attached to the pyridine ring, along with a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)-5-nitropyridine typically involves the reaction of 3-chlorophenol with 2,5-dichloropyridine in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Aminopyridine Derivatives: Formed by the reduction of the nitro group.
Substituted Phenoxy Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
2-(3-Chlorophenoxy)-5-nitropyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenoxy)propionic acid
- 2-(3-Chlorophenoxy)propionamide
- 2-(3-Chlorophenoxy)acetic acid
Uniqueness
2-(3-Chlorophenoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a chlorophenoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-5-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-8-2-1-3-10(6-8)17-11-5-4-9(7-13-11)14(15)16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTUEZNFBQUESF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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